molecular formula C19H21NO4 B6664166 2-[3-[2-(2-Methoxyphenyl)ethylamino]-3-oxopropyl]benzoic acid

2-[3-[2-(2-Methoxyphenyl)ethylamino]-3-oxopropyl]benzoic acid

Cat. No.: B6664166
M. Wt: 327.4 g/mol
InChI Key: DAMGGCACTGKTGH-UHFFFAOYSA-N
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Description

2-[3-[2-(2-Methoxyphenyl)ethylamino]-3-oxopropyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a methoxyphenyl group, an ethylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(2-Methoxyphenyl)ethylamino]-3-oxopropyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of 2-methoxyphenyl isocyanate, which is obtained by reacting 2-methoxyaniline with phosgene.

    Formation of the Ethylamino Intermediate: The next step involves the reaction of 2-methoxyphenyl isocyanate with ethylamine to form 2-(2-methoxyphenyl)ethylamine.

    Formation of the Benzoic Acid Intermediate: The final step involves the reaction of 2-(2-methoxyphenyl)ethylamine with 3-oxopropanoic acid in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(2-Methoxyphenyl)ethylamino]-3-oxopropyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-[2-(2-Methoxyphenyl)ethylamino]-3-oxopropyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[2-(2-Methoxyphenyl)ethylamino]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)ethylamine: A related compound with similar structural features but lacking the benzoic acid moiety.

    2-Methoxyphenyl isocyanate: Another related compound used as an intermediate in the synthesis of various organic molecules.

Uniqueness

2-[3-[2-(2-Methoxyphenyl)ethylamino]-3-oxopropyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-[2-(2-methoxyphenyl)ethylamino]-3-oxopropyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-24-17-9-5-3-7-15(17)12-13-20-18(21)11-10-14-6-2-4-8-16(14)19(22)23/h2-9H,10-13H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMGGCACTGKTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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